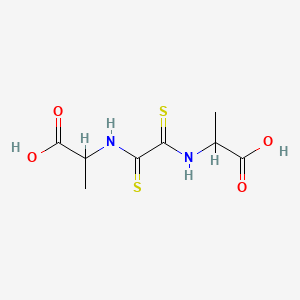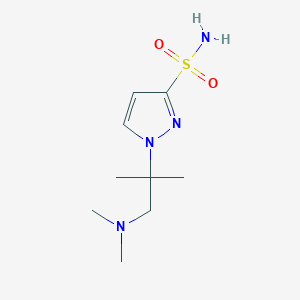
N,N'-Bis(1-carboxyethyl) dithiooxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-BIS(1-CARBOXYETHYL)-ETHANEBISTHIOAMIDE is a chemical compound known for its unique structure and properties It is characterized by the presence of two carboxyethyl groups attached to an ethanebisthioamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-BIS(1-CARBOXYETHYL)-ETHANEBISTHIOAMIDE typically involves the reaction of ethanebisthioamide with carboxyethylating agents under controlled conditions. One common method includes the use of succinic acid and 1,4-butanediol in the presence of a catalyst to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants into the desired product .
Industrial Production Methods
Industrial production of N,N’-BIS(1-CARBOXYETHYL)-ETHANEBISTHIOAMIDE follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is typically purified through crystallization or chromatography techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-BIS(1-CARBOXYETHYL)-ETHANEBISTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thioamide groups to amines.
Substitution: The carboxyethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Applications De Recherche Scientifique
N,N’-BIS(1-CARBOXYETHYL)-ETHANEBISTHIOAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Industry: It is used in the production of biodegradable polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of N,N’-BIS(1-CARBOXYETHYL)-ETHANEBISTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox cycles, impacting cellular functions and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-BIS(1-CARBOXYMETHYL)DITHIOXAMIDE: Similar in structure but with carboxymethyl groups instead of carboxyethyl groups.
N,N’-BIS(1-CARBOXY-2-METHYLPROPYL)DITHIOXAMIDE: Contains carboxy-2-methylpropyl groups.
N,N’-BIS(1-CARBOXY-3-METHYLBUTYL)DITHIOXAMIDE: Features carboxy-3-methylbutyl groups.
Uniqueness
N,N’-BIS(1-CARBOXYETHYL)-ETHANEBISTHIOAMIDE stands out due to its specific carboxyethyl groups, which confer unique chemical properties and reactivity. This makes it particularly useful in applications requiring precise control over molecular interactions and reactions.
Propriétés
Numéro CAS |
54954-61-9 |
|---|---|
Formule moléculaire |
C8H12N2O4S2 |
Poids moléculaire |
264.3 g/mol |
Nom IUPAC |
2-[[2-(1-carboxyethylamino)-2-sulfanylideneethanethioyl]amino]propanoic acid |
InChI |
InChI=1S/C8H12N2O4S2/c1-3(7(11)12)9-5(15)6(16)10-4(2)8(13)14/h3-4H,1-2H3,(H,9,15)(H,10,16)(H,11,12)(H,13,14) |
Clé InChI |
HHWMJTSTCLXGFW-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)NC(=S)C(=S)NC(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(Methoxymethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13929795.png)

![1,1-Dimethylethyl 4-{[(6-bromo-3-pyridinyl)oxy]methyl}-1-piperidinecarboxylate](/img/structure/B13929805.png)



![N-(3,4-dichlorophenyl)-N-{1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl}propionamide hydrochloride](/img/structure/B13929826.png)

![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-imino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B13929843.png)


